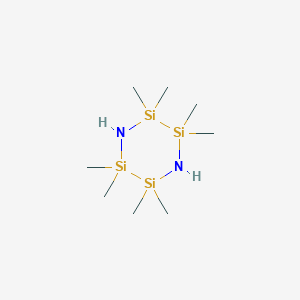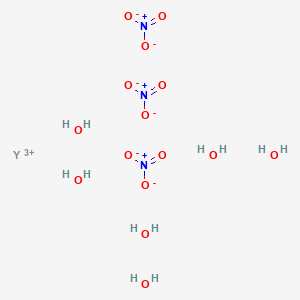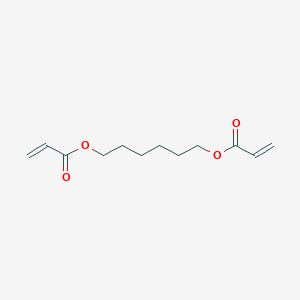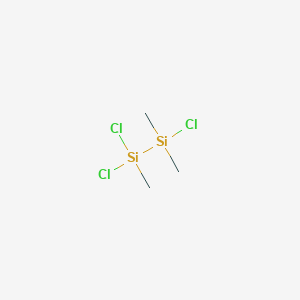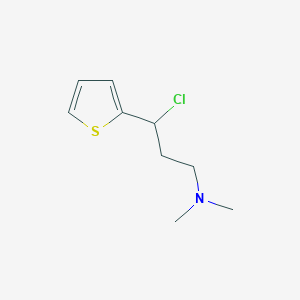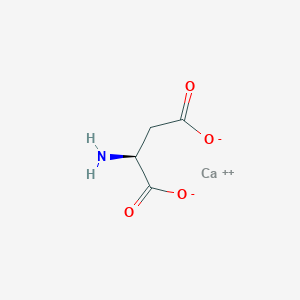
Cobalt, compound with samarium (7:2)
Übersicht
Beschreibung
Cobalt and samarium form a compound known as samarium-cobalt, which is a type of rare-earth magnet. This compound is renowned for its high magnetic strength and thermal stability. Samarium-cobalt magnets were developed in the early 1960s and have since been used in various high-performance applications due to their resistance to demagnetization and ability to operate at high temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Samarium-cobalt compounds can be synthesized through various methods, including electrospinning and reduction-diffusion processes. In one method, samarium and cobalt precursors are combined and subjected to high temperatures to form the desired compound. The composition and dimensions of the resulting fibers can be controlled by adjusting the precursor composition and electrospinning parameters .
Industrial Production Methods: Industrial production of samarium-cobalt magnets typically involves the sintering process. This process includes mixing samarium and cobalt powders, pressing them into a desired shape, and then sintering at high temperatures to form a solid magnet. The sintered magnets exhibit magnetic anisotropy, meaning they can only be magnetized along a specific axis .
Analyse Chemischer Reaktionen
Types of Reactions: Samarium-cobalt compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium-cobalt can react with oxygen to form oxides, which are stable and resistant to further oxidation .
Common Reagents and Conditions: Common reagents used in reactions with samarium-cobalt include hydrogen for reduction processes and oxygen for oxidation processes. These reactions typically occur at high temperatures to ensure complete conversion of the reactants .
Major Products: The major products formed from reactions involving samarium-cobalt include samarium oxide and cobalt oxide. These oxides are often used in various industrial applications due to their stability and resistance to corrosion .
Wissenschaftliche Forschungsanwendungen
Samarium-cobalt compounds have a wide range of scientific research applications. They are used in the development of high-performance permanent magnets, which are essential in aerospace, microwave communications, instrumentation, and electrical engineering . Additionally, samarium-cobalt magnets are used in medical devices, such as magnetic resonance imaging (MRI) machines, due to their strong magnetic fields and stability .
Wirkmechanismus
The mechanism by which samarium-cobalt exerts its effects is primarily through its magnetic properties. The compound’s high coercivity and resistance to demagnetization make it ideal for applications requiring strong and stable magnetic fields. The molecular targets involved include the magnetic domains within the material, which are aligned during the manufacturing process to achieve the desired magnetic properties .
Vergleich Mit ähnlichen Verbindungen
Samarium-cobalt magnets are often compared to neodymium magnets, another type of rare-earth magnet. While neodymium magnets are generally stronger, samarium-cobalt magnets have higher temperature ratings and better resistance to demagnetization . Other similar compounds include samarium-iron-nitrogen and samarium-iron-carbon, which also exhibit strong magnetic properties but differ in their specific applications and performance characteristics .
List of Similar Compounds:- Neodymium magnets
- Samarium-iron-nitrogen
- Samarium-iron-carbon
Samarium-cobalt’s unique combination of high magnetic strength, thermal stability, and resistance to demagnetization makes it a valuable material in various high-performance applications.
Eigenschaften
IUPAC Name |
cobalt;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Co.2Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMEFOCIKLJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Sm].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co7Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153848 | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12305-84-9 | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012305849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


